molecular formula C9H6F3N3O B11874488 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11874488
M. Wt: 229.16 g/mol
InChI Key: LAGFPXNXNXXEBB-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound with a trifluoromethyl group attached to the imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 8-(trifluoromethyl)imidazo[1,2-a]pyridine with appropriate carboxamide precursors. One common method involves the use of aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)5-2-1-3-15-6(7(13)16)4-14-8(5)15/h1-4H,(H2,13,16)

InChI Key

LAGFPXNXNXXEBB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C(F)(F)F)C(=O)N

Origin of Product

United States

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